

In-Depth Technical Guide to DMT-LNA-G Phosphoramidite: Synthesis and Application

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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B13906612

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMT-LNA-G phosphoramidite**, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. It covers the fundamental properties of this compound, including its CAS number and molecular weight, and details the experimental protocols for its incorporation into synthetic oligonucleotides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics.

Core Properties of DMT-LNA-G Phosphoramidite

DMT-LNA-G phosphoramidite is a modified guanosine building block used in solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This conformational rigidity significantly enhances the binding affinity and thermal stability of LNA-containing oligonucleotides towards their complementary DNA and RNA targets. The 5'-dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl function, essential for the stepwise synthesis process. The specific properties of **DMT-LNA-G phosphoramidite** can vary depending on the protecting group used for the exocyclic amine of guanine, most commonly dimethylformamidine (dmf) or isobutryl (ibu).

Property	DMT-LNA-G(dmf) Phosphoramidite	DMT-LNA-G(ibu) Phosphoramidite
CAS Number	709541-79-2[1]	206055-77-8
Molecular Formula	C44H53N8O8P[1][2]	C45H54N7O9P
Molecular Weight	852.92 g/mol [1]	867.93 g/mol [3]

Solid-Phase Synthesis of LNA Oligonucleotides: An Experimental Protocol

The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process involves a series of cyclical steps to sequentially add nucleotide residues to a growing chain attached to a solid support, typically controlled pore glass (CPG). Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard DNA/RNA synthesis protocols are necessary to achieve high coupling efficiencies.

Key Reagents and Solutions:

- Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
- Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
- Phosphoramidite Solution: 0.1 M solution of **DMT-LNA-G phosphoramidite** and other required phosphoramidites in anhydrous acetonitrile.
- Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.
- Capping Solution B: 16% 1-Methylimidazole in THF.
- Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
- Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Synthesis Cycle:

The synthesis of an LNA oligonucleotide proceeds in the 3' to 5' direction through a repeated cycle of four main steps for each nucleotide addition.

- **Deblocking (Detritylation):** The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- **Coupling:** The **DMT-LNA-G phosphoramidite** is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A typical coupling time for LNA phosphoramidites is 180-250 seconds.^[4]
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This step is crucial to prevent the formation of deletion-mutant sequences.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidation solution. The oxidation step for LNA linkages is also slower than for standard DNA and requires a longer reaction time, typically around 45 seconds.^[4]

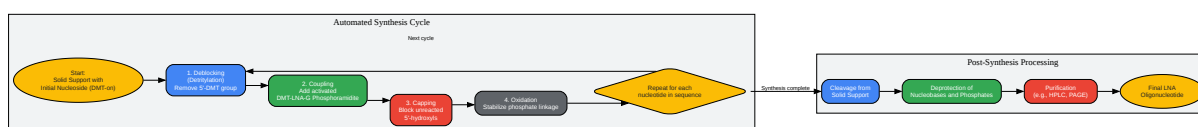
This cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed. This is typically achieved by incubation with a cleavage and deprotection solution at an elevated temperature. The choice of deprotection conditions depends on the specific protecting groups used for the nucleobases. For oligonucleotides containing LNA monomers, standard deprotection protocols are generally applicable.^[4] However, it is advisable to avoid methylamine when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent potential side reactions.^[4]

Experimental Workflow for LNA Oligonucleotide Synthesis

The following diagram illustrates the key stages in the solid-phase synthesis of an LNA-containing oligonucleotide.

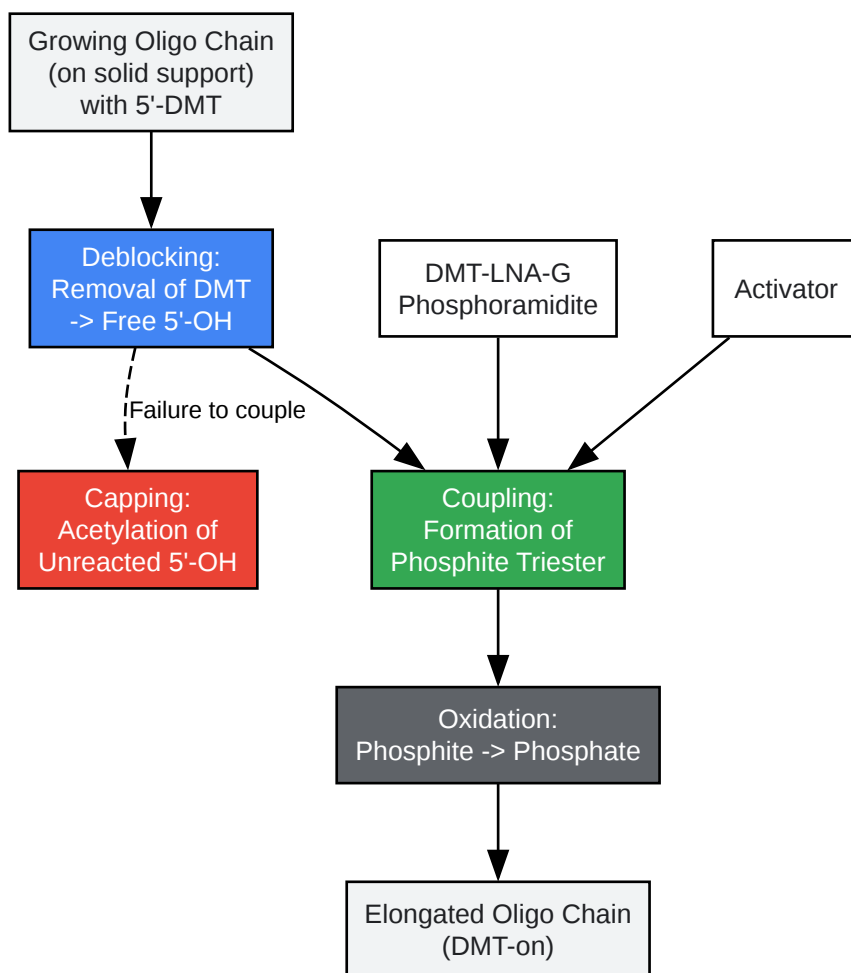


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Caption: Workflow of LNA Oligonucleotide Synthesis.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical dependencies and flow of the key chemical transformations during a single cycle of LNA phosphoramidite addition.



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Caption: Chemical Logic of a Synthesis Cycle.

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